molecular formula C22H19N3O3 B4961244 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B4961244
M. Wt: 373.4 g/mol
InChI Key: VWSUQIZGMVFZPR-UHFFFAOYSA-N
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Description

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxobenzoisoquinoline core and a pyridinylbutanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxobenzoisoquinoline core, followed by the introduction of the butanamide side chain and the pyridinyl group. Key reagents and conditions may include:

    Starting Materials: 1,3-dioxobenzoisoquinoline, 6-methylpyridine, butanoyl chloride.

    Reaction Conditions: Use of organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-butyric acid methyl ester
  • 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid

Uniqueness

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide stands out due to its unique combination of a dioxobenzoisoquinoline core and a pyridinylbutanamide moiety

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-6-2-11-18(23-14)24-19(26)12-5-13-25-21(27)16-9-3-7-15-8-4-10-17(20(15)16)22(25)28/h2-4,6-11H,5,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSUQIZGMVFZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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